Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate
CAS No.: 896274-46-7
Cat. No.: VC4579021
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896274-46-7 |
|---|---|
| Molecular Formula | C16H22N2O5S |
| Molecular Weight | 354.42 |
| IUPAC Name | ethyl 2-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate |
| Standard InChI | InChI=1S/C16H22N2O5S/c1-3-23-16(20)15(19)17-11-13-5-4-10-18(13)24(21,22)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) |
| Standard InChI Key | VINRWHXTUBWKBZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Identification
Molecular Formula and Weight
The compound has the molecular formula C<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O<sub>5</sub>S and a molecular weight of 355.41 g/mol . Its structure (Figure 1) comprises a pyrrolidine ring substituted with a tosyl (p-toluenesulfonyl) group at the 1-position, a methylene-linked amino group at the 2-position, and an ethyl oxoacetate moiety.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 896274-46-7 | |
| IUPAC Name | Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate | |
| Molecular Formula | C<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O<sub>5</sub>S |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves:
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Alkylation of Tosyl-Protected Pyrrolidine: Reacting 1-tosylpyrrolidin-2-ylmethanamine with ethyl 2-chloro-2-oxoacetate in the presence of a base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in acetone .
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Cross-Metathesis (CM): Utilizing Grubbs catalysts to couple α,β-unsaturated esters with tosyl-protected amines, followed by oxidation to form the oxoacetate group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | K<sub>2</sub>CO<sub>3</sub>, acetone, 24–48 h | 70–85% | |
| Purification | Column chromatography (EtOAc/hexane) | N/A |
Physicochemical Properties
Experimental Data
While specific data (e.g., melting point) are scarce, analogous compounds suggest:
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Density: ~1.2–1.4 g/cm³ (estimated for sulfonamide derivatives) .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in ethyl acetate .
Spectroscopic Characteristics
Applications in Organic and Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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Kinase Inhibitors: Analogous structures are used in pyrazolo[3,4-d]pyrimidine derivatives targeting cancer pathways.
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Spirocyclic Compounds: Key in synthesizing diazaspirodecanones with neuropharmacological activity .
Asymmetric Catalysis
Its tosyl-pyrrolidine moiety facilitates enantioselective reactions, such as organocatalytic aza-Michael additions .
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